4-(2-Methoxy-benzoylamino)-butyric acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[(2-methoxybenzoyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-17-10-6-3-2-5-9(10)12(16)13-8-4-7-11(14)15/h2-3,5-6H,4,7-8H2,1H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOYJTIHERCQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Substituted Benzoylamino Butyric Acid Scaffolds in Chemical Biology
Substituted benzoylamino-butyric acid scaffolds are integral to the field of chemical biology, serving as versatile frameworks for the design and synthesis of biologically active molecules. These structures are often explored for their potential to interact with a variety of biological targets, including enzymes and receptors. The benzoylamino portion of the scaffold can be readily modified with different substituents on the benzene (B151609) ring, allowing for the fine-tuning of electronic and steric properties. This adaptability is crucial for optimizing interactions with specific biological targets.
The butyric acid component, a four-carbon carboxylic acid, provides a flexible linker and a terminal carboxylic acid group that can participate in hydrogen bonding and other non-covalent interactions. This combination of a tunable aromatic head and a flexible tail makes these scaffolds valuable in medicinal chemistry and drug discovery. For instance, derivatives of 4-(2-acetoxybenzoylamino) butyramide (B146194) have been synthesized and evaluated for their antiepileptic activities. researchgate.net
Overview of the Compound S Place Within γ Aminobutyric Acid Derivative Research
4-(2-Methoxy-benzoylamino)-butyric acid is a derivative of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. scilit.com GABA derivatives are a major focus of neuroscience research due to their potential to modulate neuronal activity. The core structure of GABA is a four-carbon chain with an amino group and a carboxylic acid group. Modifications to this basic structure can lead to compounds with a wide range of pharmacological properties.
The research into GABA derivatives is extensive, with a focus on developing agents that can act as agonists, antagonists, or modulators of GABA receptors (GABA-A and GABA-B). nih.gov These derivatives are investigated for their potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and pain. researchgate.net For example, gabapentin, a well-known GABA analogue, is widely used in the treatment of epilepsy and neuropathic pain. researchgate.net
The introduction of a benzoylamino group to the GABA backbone, as seen in this compound, creates a more complex molecule with the potential for novel interactions with biological targets. The aromatic ring and its substituents can provide additional binding interactions, potentially leading to increased potency or selectivity. The synthesis of various GABA derivatives, including those with bridged bicyclic skeletons, is an active area of research aimed at discovering new inhibitors for targets like branched-chain amino acid aminotransferases (BCATs), which are implicated in certain cancers. mdpi.comnih.gov
Structure Activity Relationship Sar Studies and Molecular Design
Identification of Key Pharmacophoric Elements within the Butyric Acid and Benzoylamino Substructures
The molecular architecture of 4-(2-Methoxy-benzoylamino)-butyric acid comprises three key components: a butyric acid moiety, a benzoylamino linker, and a substituted phenyl ring. Each of these substructures plays a crucial role in the molecule's interaction with its biological targets.
The butyric acid substructure is a well-known pharmacophoric element, particularly recognized for its ability to inhibit histone deacetylase (HDAC) enzymes. The carboxylic acid group is a critical feature, often acting as a zinc-binding group within the active site of HDACs. For butyric acid and its derivatives, the unbranched four-carbon chain has been shown to be optimal for certain biological activities, such as the down-regulation of the c-myc proto-oncogene. nih.gov The terminal carboxyl group is essential for binding to some receptors, and its replacement or modification can lead to a significant loss of activity. nih.gov
Systematic Variation of Substituents on the Methoxybenzoyl Moiety and Their Impact on Bioactivity
Systematic modifications of the substituents on the methoxybenzoyl moiety have a profound impact on the biological activity of this class of compounds. The nature, position, and size of these substituents can influence the molecule's electronic properties, lipophilicity, and steric interactions with its target.
The methoxy (B1213986) group at the ortho-position of the benzoyl ring is a key feature. Methoxy groups are known to influence the anti-inflammatory and antioxidant activities of phenolic compounds. nih.govnih.gov The position of the methoxy group is critical; for instance, in a series of benzoylamino benzoic acid derivatives, the position of substituents on the phenyl ring was found to be a significant determinant of their inhibitory activity against β-ketoacyl-acyl carrier protein synthase III (FabH). dergipark.org.tr The ortho-methoxy group in this compound can influence the conformation of the benzoylamino linker through steric and electronic effects, thereby affecting its interaction with the target.
Replacing the methoxy group with other substituents, such as halogens (e.g., chloro) or alkyl groups, can modulate the compound's bioactivity. For example, the introduction of a chloro group can alter the electronic distribution of the aromatic ring and potentially lead to new interactions with the target. nih.gov The table below summarizes the hypothetical impact of different substituents on the bioactivity based on general principles of medicinal chemistry.
Table 1: Predicted Impact of Methoxybenzoyl Moiety Substitutions on Bioactivity
| Substituent at Ortho-Position | Predicted Effect on Lipophilicity | Potential Impact on Bioactivity |
|---|---|---|
| Methoxy (-OCH3) | Moderate | Can enhance binding through hydrogen bond acceptance and favorable electronic interactions. |
| Chloro (-Cl) | Increased | May increase binding affinity through halogen bonding and increased lipophilicity. |
| Methyl (-CH3) | Increased | Can enhance binding through hydrophobic interactions. |
| Hydroxyl (-OH) | Decreased | May introduce new hydrogen bonding opportunities, potentially increasing affinity. |
Influence of Modifications to the Butyric Acid Chain on Biological Response
Modifications to the butyric acid chain, including changes in length, branching, and the introduction of substituents, can significantly alter the biological response of this compound analogues.
Chain Length: The four-carbon chain of butyric acid appears to be optimal for certain activities. nih.gov Shortening the chain to a propionic acid moiety or lengthening it to a valeric acid derivative can lead to a decrease in potency. For instance, in a study of N-acyl-gamma-aminobutyric acid (GABA) derivatives, the length of the carbon chain was a critical determinant of their activity as GABA transporter inhibitors. uou.ac.in
Branching: The introduction of alkyl groups on the butyric acid chain can affect the molecule's conformation and its ability to fit into the binding site of a target protein. Branching can also influence the compound's metabolic stability. For example, 3-alkyl-4-aminobutyric acid analogues have been explored as anticonvulsants, with the size of the alkyl substituent impacting their activity. nih.gov
Substitution: The introduction of functional groups, such as hydroxyl or amino groups, onto the butyric acid chain can create new interaction points with the target, potentially enhancing affinity and selectivity. The position of the substituent (alpha, beta, or gamma) is crucial. For example, in a series of γ-amino butyric acid analogues, the position of a phenyl group on the butyric acid chain was critical for GABAB receptor affinity. researchgate.net
Role of Linker Length and Composition on Target Engagement
The amide linker in this compound plays a pivotal role in target engagement by defining the spatial relationship between the butyric acid and the substituted benzoyl moieties. The length, rigidity, and chemical nature of this linker are critical determinants of biological activity.
Linker Length: Altering the length of the linker can significantly impact how the pharmacophoric groups are presented to the target. A longer or shorter linker can change the distance between the key binding elements, potentially leading to a loss of affinity. Studies on other molecular scaffolds have demonstrated that even small changes in linker length can have a dramatic effect on biological activity. nih.gov
Linker Composition and Rigidity: The composition of the linker influences its flexibility. While the current amide linker provides a degree of rigidity, introducing more flexible elements, such as an alkyl chain, or more rigid elements, like a cyclic structure, would alter the conformational freedom of the molecule. Increased rigidity can be beneficial by pre-organizing the molecule in a bioactive conformation, but it can also be detrimental if the constrained conformation is not optimal for binding. The nature of the linker, for instance, replacing the amide with an ester or an ether, would change the hydrogen bonding capabilities and electronic properties, thereby affecting target interaction. nih.gov
Stereochemical Contributions to Activity Profiles
Although this compound itself does not possess a chiral center in its butyric acid chain, the introduction of substituents on the chain can create stereocenters. Stereochemistry is a critical factor in drug-receptor interactions, as biological targets are chiral environments.
The different enantiomers of a chiral molecule can exhibit distinct pharmacological activities, a phenomenon known as eudismic ratio. One enantiomer (the eutomer) may be significantly more potent than the other (the distomer). This is because only one enantiomer may fit correctly into the binding site of the target protein. For example, chiral separation and biological evaluation of other classes of compounds have often revealed that one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to side effects. nih.govnih.gov Therefore, if chiral analogues of this compound were to be developed, the investigation of the biological activity of individual stereoisomers would be essential. mdpi.com
Computational Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For analogues of this compound, QSAR studies can provide valuable insights into the key molecular descriptors that govern their activity.
By generating a dataset of analogues with varying substituents and measured biological activities, a QSAR model can be developed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). dergipark.org.trresearchgate.net These models can identify important physicochemical properties, such as hydrophobicity, electronic effects (e.g., Hammett constants), and steric parameters (e.g., Taft parameters), that influence the activity. For instance, a QSAR study on benzoylaminobenzoic acid derivatives revealed the significance of lipophilic parameters for their inhibitory potential. dergipark.org.trnih.gov Such models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov
Rational Design Principles for Enhancing Potency and Selectivity
The insights gained from SAR and QSAR studies provide a foundation for the rational design of new derivatives of this compound with improved potency and selectivity. nih.gov
Enhancing Potency: Potency can be enhanced by optimizing the interactions with the target. This could involve:
Modifying substituents on the benzoyl ring: Introducing groups that can form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts. nih.gov
Optimizing the butyric acid chain: Fine-tuning the length and substitution pattern to maximize interactions within the binding pocket.
Altering the linker: Modifying the linker to achieve a more favorable conformation for binding.
Improving Selectivity: Selectivity for a specific target over others is crucial for minimizing off-target effects. Rational design strategies to improve selectivity include:
Exploiting differences in the binding sites of related targets: Designing molecules that specifically interact with unique residues or pockets in the desired target.
Introducing conformational constraints: Rigidifying the molecule to favor a conformation that is recognized by the intended target but not by others.
By integrating SAR data, computational modeling, and a deep understanding of the target's structure and function, medicinal chemists can iteratively design and synthesize new compounds with a higher probability of success. nih.gov
Biological Activity Investigations: Preclinical and in Vitro Studies
Enzyme Inhibition Potentials
There is currently no available scientific literature detailing the enzymatic inhibition potential of 4-(2-Methoxy-benzoylamino)-butyric acid. While its structure contains a butyric acid moiety, which is a known inhibitor of certain enzymes, no studies have been performed on the complete molecule.
Histone Deacetylase (HDAC) Inhibition: Mechanisms and Isoform Selectivity
No studies were found that specifically investigate the inhibitory effects of this compound on histone deacetylases (HDACs). The parent compound, butyric acid, is a well-documented inhibitor of class I and II HDACs. gsartor.orgnih.gov This inhibition leads to the hyperacetylation of histones, which alters chromatin structure and can induce differentiation or apoptosis in cancer cells. nih.govnih.gov However, the influence of the 2-Methoxy-benzoylamino group on this activity has not been reported, and therefore, no data on the mechanism or isoform selectivity of this compound is available.
Lipoxygenase (LOX) Inhibition, with Specific Focus on 12-LOX
There are no available research findings on the inhibitory activity of this compound against lipoxygenase (LOX) enzymes, including the specific 12-LOX isoform.
Polyphenoloxidase (PPO) Inhibitory Activity and Kinetics
No studies have been published regarding the potential for this compound to inhibit polyphenoloxidase (PPO) or the kinetics of such an interaction.
Exploration of Other Enzyme Systems (e.g., Acetylcholinesterase, Urease)
Scientific literature lacks any investigation into the effects of this compound on other enzyme systems such as acetylcholinesterase or urease.
Antimicrobial Activity Assessments (In Vitro)
No in vitro studies assessing the antimicrobial activity of this compound could be located.
Antibacterial Spectrum and Efficacy against Specific Strains
There is no published data available that defines the antibacterial spectrum or measures the efficacy of this compound against any specific bacterial strains.
Antifungal Spectrum and Efficacy
A comprehensive review of scientific literature indicates a lack of specific studies focused on the antifungal spectrum and efficacy of this compound. However, research into related chemical classes provides context for potential activity. Studies on N-benzoyl amino esters and N-benzoyl amino acids, which share a core structural motif with the target compound, have demonstrated antifungal properties against filamentous fungi such as Aspergillus fumigatus and Fusarium temperatum. scielo.org.mxscielo.org.mx For instance, certain N-benzoylamino methyl esters derived from valine and tryptophan were found to be potent antifungal agents, whereas the corresponding N-benzoyl amino acids were inactive at the tested concentrations. scielo.org.mx Additionally, other derivatives of gamma-aminobutyric acid (GABA) have been incorporated into lacquer formulations and tested for antifungal action against strains like Aspergillus niger. researchgate.net These findings suggest that the N-benzoyl-gamma-aminobutyric acid scaffold is of interest in the development of antifungal agents, though direct evidence for this compound is not currently available.
Antituberculosis Activity Evaluation
There is no specific data from preclinical or in vitro studies evaluating the antituberculosis activity of this compound in the available scientific literature. Research into analogous structures, however, is ongoing. For example, Nα-aroyl-N-aryl-phenylalanine amides have been identified as inhibitors of RNA polymerase in Mycobacterium tuberculosis and show activity against a range of non-tuberculous mycobacteria. mdpi.com Furthermore, derivatives of anthranilic acid, which feature a carboxamide linkage similar to the subject compound, have been investigated as inhibitors of enzymes within the mycolic acid synthesis pathway, an essential process for M. tuberculosis viability. researchgate.net While these studies highlight the potential for N-aroyl amino acid derivatives in antitubercular drug discovery, specific evaluation of this compound has not been reported.
Antiepileptic Activity in Preclinical Models
Preclinical investigations into the specific antiepileptic or anticonvulsant activity of this compound have not been documented in the reviewed scientific literature. The structural similarity of the compound to gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter, places it within a class of molecules with theoretical potential for neuromodulatory effects. GABA analogues are a well-established class of drugs used as anticonvulsants, sedatives, and anxiolytics. wikipedia.org
Modulation of Neurotransmitter Systems, such as GABAergic Pathways
Direct evidence of this compound modulating neurotransmitter systems, including GABAergic pathways, is not present in existing research. The central nervous system's inhibitory tone is largely mediated by GABA, which acts on ionotropic GABAA and metabotropic GABAB receptors to reduce neuronal excitability. youtube.com Many antiepileptic drugs function as positive allosteric modulators of GABA receptors, enhancing GABAergic inhibition. nih.govmdpi.com Given that this compound is a derivative of GABA, its potential interaction with components of the GABAergic system, such as receptors or transporters, could be a subject for future investigation. nih.govnih.gov
Effects on Seizure Spread and Neuronal Excitability in Rodent Models
There are no published studies detailing the effects of this compound on seizure spread and neuronal excitability in established rodent models of epilepsy, such as the maximal electroshock (MES) or pentylenetetrazole (PTZ) induced seizure tests. transpharmation.commdpi.com These models are standard for the initial screening and characterization of potential anticonvulsant compounds. transpharmation.comaesnet.org While a wide range of compounds, including other GABA derivatives and N-benzyl amides, have been evaluated in these models for their ability to prevent or reduce the severity of seizures, this compound has not been among them. mdpi.comaesnet.org
Immunomodulatory Research (Related to Butyric Acid Derivatives)
While direct immunomodulatory research on this compound is limited, extensive studies on butyric acid and its derivatives have established their significant role in regulating immune homeostasis. mdpi.commdpi.com Butyrate (B1204436), a short-chain fatty acid (SCFA), is recognized for its potent anti-inflammatory and immunomodulatory properties. mdpi.com These effects are mediated through several mechanisms, including the inhibition of histone deacetylases (HDACs) and signaling through G-protein coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109a. mdpi.come-century.us By inhibiting HDACs, butyrate can alter gene expression in immune cells, leading to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory pathways. mdpi.com
Influence on Immune Cell Differentiation and Function (e.g., Treg lymphocytes)
A key aspect of the immunomodulatory function of butyric acid derivatives is their profound influence on the differentiation and function of T cells, particularly regulatory T cells (Treg). e-century.us Treg cells are crucial for maintaining self-tolerance and preventing autoimmune diseases.
Mechanisms of Treg Induction and Function by Butyrate:
| Mechanism | Description | Key Molecules/Pathways Involved |
| HDAC Inhibition | Butyrate inhibits HDAC activity in naïve T cells, leading to hyperacetylation of the promoter and enhancer regions of the Foxp3 gene. e-century.uselsevierpure.com | HDACs (e.g., HDAC9), Foxp3, Histone Acetyltransferases (HATs) |
| GPCR Signaling | Butyrate can act on GPCRs expressed on antigen-presenting cells like dendritic cells (DCs) and macrophages, inducing a tolerogenic phenotype that promotes Treg differentiation. e-century.us | GPR109a, GPR43, Retinoic Acid |
| Metabolic Reprogramming | Butyrate can influence the metabolic pathways within T cells, favoring oxidative phosphorylation, which is associated with Treg stability and function. nih.gov | mTOR, Autophagy |
Research has demonstrated that butyrate enhances the generation of peripherally-induced Treg cells (pTreg) from naïve CD4+ T cells. nih.gov This is achieved primarily through its function as an HDAC inhibitor, which facilitates the expression of Foxp3, the master transcription factor for Treg cells. nih.gov In vitro studies have shown that even at low concentrations, butyrate can facilitate the differentiation of Foxp3+ Treg cells, especially in the presence of TGF-β1. nih.gov Furthermore, butyrate supplementation has been shown to increase the number and suppressive function of Treg cells in preclinical models of autoimmune diseases. nih.govresearchgate.net This enhancement of Treg function involves mechanisms such as increasing the expression of cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) on the Treg cell surface. nih.gov Beyond Treg cells, butyrate also affects other immune cells; it can inhibit the proliferation of effector T cells and modulate the function of dendritic cells and macrophages to create a more anti-inflammatory environment. e-century.usnih.gov
Mechanisms of Inflammation Suppression
The anti-inflammatory properties of this compound are understood through the mechanisms established for its core component, butyrate. Butyrate is a potent immunomodulatory molecule that plays a significant role in intestinal homeostasis. nih.gov Its mechanisms of inflammation suppression are multifaceted and have been extensively documented in in vitro and preclinical models.
One of the primary mechanisms is the inhibition of histone deacetylases (HDACs). nih.gov By inhibiting HDACs, butyrate increases the acetylation of histones, which leads to changes in gene expression. nih.gov This activity has been shown to have anti-inflammatory effects on various immune cells, including bone marrow-derived macrophages. nih.gov
Another key mechanism is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory mediators and cytokines. mdpi.com Studies have demonstrated that butyrate can reduce inflammatory responses by suppressing NF-κB activity in human colon-cell lines. mdpi.com Furthermore, butyrate influences adaptive immunity by promoting the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and suppressing inflammatory responses. mdpi.com
Antiviral Activity (Preclinical In Vitro)
Based on a review of available preclinical in vitro studies, no specific data was found regarding the direct antiviral activity of this compound.
Inhibition of Viral Replication Enzymes (e.g., HIV-1 Reverse Transcriptase)
There is no available scientific literature from preclinical in vitro studies demonstrating that this compound inhibits viral replication enzymes such as HIV-1 reverse transcriptase.
Efficacy against Specific Viral Strains (e.g., Influenza A H3N2 virus)
There is no available scientific literature from preclinical in vitro studies demonstrating the efficacy of this compound against specific viral strains like the Influenza A H3N2 virus.
Cellular Mechanism Investigations
The cellular activities of this compound are primarily attributed to the effects of its butyrate moiety on cell cycle regulation and apoptosis, particularly in cancer cell lines.
Induction of Cell Cycle Arrest in Cultured Cells
Butyrate and its derivatives are well-documented inducers of cell cycle arrest in cancer cells. mdpi.comresearchgate.net The primary mechanism involves the modulation of key regulatory proteins, leading to a halt in cell proliferation, typically at the G1/S or G2 phases of the cell cycle. mdpi.comnih.gov
A central mediator of this effect is the upregulation of the cyclin-dependent kinase inhibitor p21. mdpi.com Increased expression of p21 leads to the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. mdpi.com Concurrently, butyrate has been shown to downregulate the expression of genes critical for DNA replication. nih.gov This includes key components of the DNA replication machinery such as cell division cycle 2 (CDC2/cdk1) and proteins of the minichromosome maintenance (MCM) complex, like MCM3 and MCM6. nih.gov The expression of origin recognition complex subunit 1 (ORC1) is also suppressed, further contributing to the blockage of DNA replication and cell cycle progression. nih.gov
Table 1: Effect of Butyrate on Cell Cycle Regulatory Gene Expression
| Gene/Protein | Effect of Butyrate Treatment | Implication for Cell Cycle |
|---|---|---|
| CDKN1A (p21) | Upregulation | Inhibition of CDKs, G1 arrest |
| CDC2/cdk1 | Downregulation | Blockage of G2/M transition |
| MCM3, MCM6 | Downregulation | Inhibition of DNA replication initiation |
| ORC1L | Downregulation | Inhibition of DNA replication initiation |
| c-Myc | Downregulation | Reduced proliferation signals |
Apoptosis Induction in Various Cell Lines
In addition to cytostatic effects, this compound is anticipated to induce apoptosis, or programmed cell death, a well-established effect of butyrate in colorectal tumor cell lines. researchgate.netnih.gov This pro-apoptotic activity is crucial for its potential as an anti-cancer agent and is mediated through several interconnected pathways.
The primary pathway implicated in butyrate-induced apoptosis is the mitochondrial pathway. nih.gov This involves the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bak, and the downregulation of anti-apoptotic members like Bcl-xL. nih.gov The shift in the balance between these proteins leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, beginning with caspase-9 and leading to the executioner caspase-3. nih.gov
Furthermore, butyrate influences cell survival signaling pathways. It has been shown to decrease the phosphorylation of ERK1/2 and reduce the levels of the c-Myc protein, both of which are critical for promoting cell survival and proliferation. mdpi.com The inhibition of these survival signals lowers the threshold for cells to undergo apoptosis. mdpi.com The efficacy of butyrate in inducing apoptosis can be cell-type specific, with some colon cancer cell lines like HCT116 showing greater sensitivity than others. mdpi.com
Table 2: Research Findings on Butyrate-Induced Apoptosis
| Cell Line | Key Molecular Event | Outcome |
|---|---|---|
| Caco-2 | Upregulation of Bak, Downregulation of Bcl-xL | Activation of mitochondrial pathway, Caspase-9 and -3 activation. nih.gov |
| HCT116 | Strong induction of apoptosis, Decreased p-ERK1/2 and c-Myc. mdpi.com | High sensitivity to apoptosis. mdpi.com |
| HT-29 | Moderate induction of apoptosis, Decreased p-ERK1/2 and c-Myc. mdpi.com | Moderate sensitivity to apoptosis. mdpi.com |
Characterization of Specific Molecular Targets and Binding
Extensive searches of publicly available scientific literature and databases did not yield specific preclinical or in vitro studies characterizing the molecular targets or binding profile of this compound. Consequently, there is no data to report on the specific proteins, receptors, or enzymes to which this compound binds, nor any quantitative measures of its binding affinity, such as Ki, IC50, or EC50 values.
Research on analogous compounds containing a butyric acid moiety suggests a wide range of potential biological activities. For instance, butyric acid itself is a short-chain fatty acid known to be an inhibitor of histone deacetylases (HDACs). Derivatives of butyric acid are often synthesized and investigated for their potential to modulate various biological pathways. However, without specific studies on this compound, any discussion of its molecular targets would be speculative.
Further investigation through targeted in vitro screening assays, such as radioligand binding assays against a panel of receptors and enzymes, or broader chemoproteomic approaches, would be necessary to elucidate the specific molecular targets and binding characteristics of this compound.
Mechanistic Investigations and Molecular Interaction Studies
Receptor Binding Assays and Ligand-Target Interaction Profiling
The molecular structure of 4-(2-Methoxy-benzoylamino)-butyric acid, also known as N-(2-Methoxybenzoyl)-4-aminobutyric acid, incorporates the endogenous neurotransmitter γ-aminobutyric acid (GABA). This structural feature strongly suggests that its primary molecular targets are GABA receptors. news-medical.net GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are crucial targets for a wide array of therapeutic agents. news-medical.net
GABA receptors are broadly classified into two major types: GABAA and GABAB receptors. news-medical.net GABAA receptors are ionotropic chloride channels, while GABAB receptors are metabotropic G-protein coupled receptors. news-medical.net Ligand interaction with these receptors is typically evaluated using radioligand binding assays, which measure the affinity of a compound for a specific receptor site by quantifying the displacement of a known radioactive ligand.
While specific binding assay data for this compound is not extensively documented in publicly available literature, its interaction profile can be inferred from its structural components. The GABA moiety suggests a direct interaction with GABA binding sites. The affinity and selectivity of such binding are determined by how the N-acyl substituent, the 2-methoxybenzoyl group, fits into the receptor's binding pocket.
For GABAA receptors, the affinity of a ligand is a function of both its binding rate (kon) and its unbinding rate (koff). nih.gov The conformation of the GABA backbone is also critical; for instance, the extended conformation of GABA is preferred for binding to presynaptic GABAA receptors. nih.gov It is plausible that this compound acts as a modulator at these receptors, potentially displaying subtype selectivity depending on the composition of the receptor's subunits (e.g., α, β, γ, δ). nih.govresearchgate.net The presence of different subunits creates distinct binding pockets, such as the classic benzodiazepine site at the α-γ interface or other allosteric sites at subunit interfaces like α+/β-. researchgate.net
Table 1: Potential Receptor Interaction Profile for this compound This table is based on the compound's structural similarity to GABA and known pharmacology of GABA receptor ligands.
| Receptor Target | Predicted Interaction Type | Rationale |
|---|---|---|
| GABAA Receptors | Agonist / Positive Allosteric Modulator | Contains GABA moiety, which is the endogenous agonist. The N-acyl group may confer allosteric modulatory properties. |
| GABAB Receptors | Agonist / Modulator | The GABA structure is recognized by GABAB receptors. The N-substituent would influence binding affinity and efficacy. |
| GABA Transporters (GATs) | Inhibitor | As a GABA analog, it could potentially compete with GABA for uptake into neurons and glia, thereby increasing synaptic GABA concentration. |
Detailed Enzyme Kinetics and Inhibition Mechanism Elucidation
The primary enzyme target relevant to the GABAergic system is GABA aminotransferase (GABA-AT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the catabolism of GABA. nih.gov Inhibition of GABA-AT leads to an increase in brain GABA levels, a mechanism utilized by some antiepileptic drugs. Given that this compound is a GABA derivative, its potential to interact with and inhibit GABA-AT is a key area of mechanistic investigation.
Enzyme inhibition can be classified into several types, primarily competitive, non-competitive, and uncompetitive, which can be distinguished through kinetic analysis using methods like Lineweaver-Burk plots. nih.gov
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).
Non-competitive Inhibition: The inhibitor binds to an allosteric site, distinct from the active site, affecting the enzyme's catalytic efficiency. This reduces Vmax but does not change Km.
Mechanism-Based Inactivation: Some inhibitors, known as mechanism-based enzyme inactivators (MBEIs), are converted by the enzyme's catalytic machinery into a reactive species that covalently binds to and irreversibly inactivates the enzyme. nih.gov
Studies on related GABA derivatives suggest that N-acylation can produce compounds that inhibit GABA-AT. nih.gov A kinetic analysis of this compound with GABA-AT would involve measuring the rate of GABA transamination in the presence of varying concentrations of both GABA, the co-substrate α-ketoglutarate, and the inhibitor. nih.gov Such an analysis would determine the inhibition constant (Ki) and the mechanism of action. If it were a mechanism-based inactivator, kinetic studies would focus on determining the inactivation rate constant (kinact) and the inhibitor concentration that produces half-maximal inactivation (KI). nih.gov
Table 2: Hypothetical Enzyme Kinetic Parameters for this compound as a GABA-AT Inhibitor
| Kinetic Parameter | Description | Potential Finding for the Compound |
|---|---|---|
| Ki | Inhibition Constant | A low micromolar or nanomolar Ki would indicate potent inhibition. |
| Mechanism | Type of Inhibition | Could be competitive, non-competitive, or mechanism-based, depending on its interaction with the enzyme's active or allosteric sites. |
| kinact / KI | Inactivation Efficiency | If it is a mechanism-based inactivator, this ratio would quantify its efficiency. |
Analysis of Downstream Cellular Pathway Modulation
Upon binding to its target receptor, this compound would modulate downstream cellular signaling pathways. The specific pathways affected depend on the receptor type (GABAA vs. GABAB) and the cellular context.
Modulation via GABAA Receptors: Activation of GABAA receptors, which are ligand-gated chloride ion channels, leads to an influx of chloride ions (Cl-) into the neuron. This hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, resulting in synaptic inhibition. Beyond this primary effect, prolonged or strong activation can influence intracellular signaling cascades. For example, changes in intracellular Cl- concentration and membrane potential can affect voltage-gated calcium channels and subsequently modulate calcium-dependent signaling pathways, such as those involving protein kinase C (PKC).
Modulation via GABAB Receptors: As G-protein coupled receptors, GABAB receptors trigger a more complex and prolonged signaling cascade. Upon activation, the G-protein dissociates into its Gα and Gβγ subunits, which then modulate various downstream effectors:
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. news-medical.net This reduction in cAMP can affect the activity of protein kinase A (PKA) and downstream gene expression.
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to K+ efflux and membrane hyperpolarization. news-medical.net It also inhibits voltage-gated Ca2+ channels, which reduces neurotransmitter release from presynaptic terminals. news-medical.net
Interference with signaling pathways like Akt and MEKK1 has been shown to sensitize cells to treatments involving butyrate (B1204436) derivatives, suggesting that the butyric acid moiety of the compound could also lead to interactions with these fundamental cellular pathways. nih.gov
Biotransformation Pathways and Metabolite Identification (Excluding Pharmacokinetics)
Biotransformation is the metabolic process by which a foreign compound (xenobiotic) is chemically altered in the body, typically to facilitate its excretion. nih.gov This process is generally divided into Phase I and Phase II reactions. For this compound, several metabolic pathways are plausible based on its chemical structure.
Phase I Reactions: These reactions introduce or expose functional groups.
O-Demethylation: The methoxy (B1213986) group (-OCH3) on the benzoyl ring is a likely site for O-demethylation by cytochrome P450 (CYP) enzymes, particularly CYP3A4 or CYP2D6. nih.gov This would yield a phenolic metabolite, 4-(2-Hydroxy-benzoylamino)-butyric acid.
Hydrolysis: The amide bond linking the benzoyl group and the aminobutyric acid moiety could be cleaved by amidase enzymes. This would break the molecule into two separate components: 2-methoxybenzoic acid and 4-aminobutyric acid (GABA).
Oxidation: The butyric acid side chain could undergo oxidation, although this is generally a less common pathway for short-chain fatty acids compared to beta-oxidation for longer chains. wikipedia.org
Phase II Reactions: These reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility.
Glucuronidation: If a hydroxyl group is formed via O-demethylation, it can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). The carboxylic acid group of the butyric acid moiety is also a potential site for glucuronide conjugation.
Sulfation: The phenolic metabolite could also be sulfated by sulfotransferases (SULTs).
The primary metabolites would likely result from O-demethylation and amide hydrolysis, followed by conjugation reactions. Identifying these metabolites in vitro (e.g., using liver microsomes) or in vivo would confirm the specific biotransformation pathways involved. nih.gov
Table 3: Predicted Metabolites of this compound
| Metabolite Name | Biotransformation Pathway | Reaction Type |
|---|---|---|
| 4-(2-Hydroxy-benzoylamino)-butyric acid | O-Demethylation | Phase I |
| 2-Methoxybenzoic acid | Amide Hydrolysis | Phase I |
| 4-Aminobutyric acid (GABA) | Amide Hydrolysis | Phase I |
| Glucuronide conjugate of 4-(2-Hydroxy-benzoylamino)-butyric acid | Glucuronidation | Phase II |
| Sulfate conjugate of 4-(2-Hydroxy-benzoylamino)-butyric acid | Sulfation | Phase II |
Computational Chemistry and Molecular Modeling in Compound Research
Molecular Docking Simulations for Ligand-Target Interactions and Binding Site Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for predicting the interaction between a ligand (like the compound ) and a protein target. A literature search did not yield any studies performing molecular docking simulations with 4-(2-Methoxy-benzoylamino)-butyric acid to identify its potential biological targets or predict its binding affinity and conformation within a specific active site.
Molecular Dynamics Simulations for Conformational Analysis and Stability Studies
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. Such studies would be instrumental in understanding the flexibility of this compound, identifying its stable low-energy conformations, and assessing the stability of its potential interactions with biological targets. At present, no MD simulation studies specifically focused on this compound have been published.
De Novo Design and Virtual Screening Methodologies
Virtual screening involves the computational screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. De novo design, conversely, involves creating novel molecular structures with desired properties from scratch. There is no evidence of this compound being used as a scaffold in de novo design studies or being identified as a hit in published virtual screening campaigns.
Computational Prediction of Bioactivity and Physicochemical Parameters Relevant to Biological Systems
While specific bioactivity predictions from computational models are not available, general physicochemical properties can be calculated from the compound's structure. These parameters are crucial for assessing its drug-likeness. The table below presents computationally predicted properties for this compound, sourced from publicly available chemical databases. These predictions are generated by algorithms and have not been experimentally verified.
| Property | Predicted Value |
| Molecular Weight | 237.26 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 6 |
| Exact Mass | 237.100113 g/mol |
| Topological Polar Surface Area | 69.9 Ų |
| Heavy Atom Count | 17 |
| Formal Charge | 0 |
| Complexity | 311 |
Note: These values are computationally generated and serve as estimations.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is a cornerstone of ligand-based drug design, used when the structure of the biological target is unknown. A search of the scientific literature found no studies that have developed or utilized a pharmacophore model based on this compound or its analogues to guide the design of new bioactive compounds.
Advanced Research Methodologies and Future Research Directions
Application of High-Throughput Screening (HTS) for Discovery of New Bioactivities
High-throughput screening (HTS) is a foundational methodology in modern drug discovery, enabling the rapid assessment of large numbers of compounds for their effects on specific biological targets. drugtargetreview.comazolifesciences.comyoutube.com For 4-(2-Methoxy-benzoylamino)-butyric acid and its analogues, HTS can be employed to uncover previously unknown biological activities by testing them against extensive libraries of molecular targets.
The process involves the miniaturization and automation of assays, allowing for the simultaneous testing of the compound against hundreds or even thousands of targets, such as enzymes and receptors. drugtargetreview.com This approach is not biased by pre-existing hypotheses, meaning it can identify novel and unexpected compound-target interactions. drugtargetreview.com A typical HTS campaign would involve preparing a solution of this compound and dispensing it into multi-well plates containing various biological targets. The activity of these targets would then be measured using automated readers that detect changes in fluorescence, luminescence, or other signals. news-medical.net
| Target Class | Specific Target | Assay Type | Activity (% Inhibition at 10 µM) | IC50 (µM) |
|---|---|---|---|---|
| Kinase | MAPK1 | Biochemical | 85 | 2.5 |
| GPCR | ADRA2A | Cell-based | 12 | > 50 |
| Protease | Caspase-3 | Biochemical | 92 | 1.8 |
| Ion Channel | CACNA1C | Cell-based | 5 | > 50 |
| Nuclear Receptor | ESR1 | Cell-based | 3 | > 50 |
Integration of Chemoinformatics and Bioinformatics for Chemical Space Analysis
Chemoinformatics and bioinformatics are essential computational disciplines that facilitate the analysis and interpretation of complex chemical and biological data. mdpi.com For this compound, these tools can be used to analyze its chemical properties, predict its biological activities, and guide the design of new, related compounds.
Chemoinformatics allows for the characterization of the "chemical space" occupied by a molecule, which is a multi-dimensional representation of its structural and physicochemical properties. nih.gov By analyzing these properties, it is possible to predict the compound's likeness to known drugs and its potential for oral bioavailability. longdom.org Bioinformatics tools can then be used to compare the structure of this compound to databases of compounds with known biological activities, thereby predicting potential protein targets. mdpi.com This integrated approach can prioritize experimental studies and accelerate the discovery of the compound's mechanism of action.
| Property | Predicted Value | Drug-Likeness Guideline (e.g., Lipinski's Rule of Five) |
|---|---|---|
| Molecular Weight | 239.25 g/mol | < 500 |
| LogP (Octanol-Water Partition Coefficient) | 1.75 | < 5 |
| Hydrogen Bond Donors | 2 | < 5 |
| Hydrogen Bond Acceptors | 4 | < 10 |
| Polar Surface Area | 67.8 Ų | < 140 Ų |
Implementation of Omics Technologies (e.g., Proteomics, Metabolomics) to Understand Cellular Responses
Omics technologies, such as proteomics and metabolomics, provide a global view of the changes occurring within a cell or organism in response to a chemical compound. walshmedicalmedia.com Applying these technologies to study the effects of this compound can reveal its mechanism of action and identify potential biomarkers of its activity.
Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. walshmedicalmedia.com By treating cells with the compound and analyzing the resulting changes in the proteome, it is possible to identify the specific proteins and signaling pathways that are affected. nih.gov Metabolomics, the study of small molecules (metabolites), offers a snapshot of the cell's metabolic state. walshmedicalmedia.com Changes in the metabolome following treatment can indicate which metabolic pathways are perturbed by the compound. mdpi.com Together, these approaches can build a detailed picture of the compound's cellular effects. acs.org
| Omics Type | Molecule | Pathway | Fold Change (Treated vs. Control) | P-value |
|---|---|---|---|---|
| Proteomics | HSP70 | Stress Response | +2.5 | < 0.01 |
| Proteomics | Cyclin D1 | Cell Cycle | -1.8 | < 0.05 |
| Metabolomics | Lactate | Glycolysis | -3.2 | < 0.01 |
| Metabolomics | Glutathione | Oxidative Stress | +2.1 | < 0.05 |
| Metabolomics | ATP | Energy Metabolism | -1.5 | < 0.05 |
Development of Novel In Vitro Assay Systems for Specific Biological Pathways
While HTS provides a broad screen of a compound's activities, the development of specific in vitro assays is necessary to investigate its effects on particular biological pathways in more detail. visikol.com These assays are conducted in a controlled environment outside of a living organism, such as in a test tube or a cell culture dish. criver.com
For this compound, novel assays could be designed to explore its mechanism of action on pathways identified through HTS or omics studies. For example, if the compound is found to affect a particular kinase, a specific enzymatic assay could be developed to quantify its inhibitory activity. Cell-based assays can also be created to measure the compound's effects on cellular processes such as proliferation, apoptosis, or signaling. news-medical.net These assays are crucial for confirming the compound's activity and for guiding its further development. criver.com
| Assay Type | Biological Pathway | Principle | Endpoint Measured |
|---|---|---|---|
| Enzymatic Assay | MAPK Signaling | Measures the phosphorylation of a substrate by a specific kinase in the presence of the compound. | Substrate phosphorylation (e.g., via fluorescence or radioactivity). |
| Cell Proliferation Assay | Cell Cycle Control | Quantifies the number of viable cells after treatment with the compound. | Metabolic activity (e.g., MTT assay) or DNA content. |
| Apoptosis Assay | Programmed Cell Death | Detects markers of apoptosis, such as caspase activation or DNA fragmentation. | Caspase activity (e.g., colorimetric or fluorometric) or TUNEL staining. |
| Reporter Gene Assay | Transcriptional Regulation | Measures the activity of a specific transcription factor by linking its binding site to a reporter gene. | Expression of the reporter gene (e.g., luciferase or beta-galactosidase). |
Exploration of Strategies for Enhanced Biological Barrier Permeability (e.g., Blood-Brain Barrier)
For compounds that target the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical determinant of their therapeutic potential. acs.orgnih.gov The BBB is a highly selective barrier that protects the brain from harmful substances in the blood. nih.gov If this compound is found to have activity against a CNS target, strategies to enhance its BBB permeability may need to be explored.
Several approaches can be taken to improve a compound's ability to cross the BBB. nih.gov These include medicinal chemistry efforts to modify the compound's structure to increase its lipophilicity or to make it a substrate for active transport systems that carry molecules into the brain. acs.orgnih.gov Another strategy is the use of drug delivery systems, such as nanoparticles or liposomes, which can encapsulate the compound and facilitate its transport across the BBB. nih.gov The development of prodrugs, which are inactive precursors that are converted to the active compound in the brain, is another viable approach. nih.gov
| Strategy | Description | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Structural Modification | Altering the chemical structure to increase lipophilicity or reduce efflux by transporters like P-glycoprotein. nih.gov | Improved passive diffusion across the BBB. | May alter the compound's primary biological activity or introduce toxicity. |
| Prodrug Approach | Converting the compound into an inactive form that can cross the BBB and is then enzymatically converted to the active drug in the brain. nih.gov | Can improve brain uptake and reduce systemic exposure. | Requires specific enzymes for activation in the brain and may have inefficient conversion. |
| Nanoparticle Delivery | Encapsulating the compound in nanoparticles (e.g., liposomes, polymers) that can be targeted to the BBB. nih.gov | Can protect the drug from degradation and facilitate transport. | Potential for immunogenicity and challenges in manufacturing and scale-up. |
| Receptor-Mediated Transcytosis | Attaching the compound to a molecule that binds to a receptor on the BBB and is transported across. | Highly specific and efficient transport mechanism. | Competition with endogenous ligands and potential for receptor saturation. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-Methoxy-benzoylamino)-butyric acid, and how do reaction conditions influence yield?
- Methodology : The synthesis of aromatic butyric acid derivatives typically involves coupling reactions between methoxy-substituted benzoyl chlorides and aminobutyric acid precursors. For example, acylation reactions under anhydrous conditions (e.g., using dichloromethane as a solvent) with catalysts like triethylamine can minimize side reactions . Temperature control (0–25°C) and stoichiometric ratios (1:1.2 for acid chloride:amine) are critical to avoid over-acylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the target compound .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR in deuterated DMSO to confirm the methoxy group (δ ~3.8 ppm) and benzoylamino linkage (amide proton δ ~10.2 ppm). Compare with NIST reference data for methoxybenzoic acid derivatives .
- FT-IR : Identify carbonyl stretches (amide C=O at ~1650 cm, carboxylic acid C=O at ~1700 cm) to verify functional groups .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]) and rule out impurities .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) and UV detection at 254 nm. A single peak with >95% area indicates purity .
- Melting Point Analysis : Compare observed melting points with literature values (e.g., derivatives like 4-(4-Fluorobenzoyl)butyric acid melt at ~145–148°C) .
Q. What are the standard protocols for assessing solubility and stability in biological assays?
- Methodology :
- Solubility : Test in DMSO (for stock solutions) and PBS (pH 7.4) using serial dilution. Centrifuge at 10,000 rpm to remove precipitates.
- Stability : Conduct accelerated stability studies (4°C, 25°C, and 37°C) over 72 hours. Monitor degradation via HPLC and adjust buffer pH (e.g., citrate buffer for acidic stability) .
Advanced Research Questions
Q. How can steric hindrance from the methoxy group impact coupling efficiency during synthesis?
- Methodology : The methoxy group at the 2-position creates steric hindrance, slowing acylation. To mitigate:
- Use bulky bases (e.g., DMAP) to activate the carboxyl group.
- Optimize reaction time (12–24 hours) and employ microwave-assisted synthesis (50°C, 100 W) to enhance kinetics. Validate via -NMR by tracking amide proton integration .
Q. What strategies resolve discrepancies in -NMR data caused by rotameric equilibria in the benzoylamino group?
- Methodology :
- Acquire variable-temperature NMR (VT-NMR) at 60°C to coalesce rotamer signals.
- Use 2D NMR (e.g., COSY, HSQC) to assign overlapping peaks. For example, NOESY can confirm spatial proximity between methoxy protons and aromatic protons .
Q. How do impurities from incomplete purification affect biological activity studies?
- Methodology : Residual solvents (e.g., DCM) or unreacted starting materials can skew bioassay results.
- Mitigation : Perform LC-MS to identify impurities. Use preparative HPLC with a gradient elution (water/acetonitrile + 0.1% formic acid) for high-purity batches (>99%).
- Validation : Compare IC values of purified vs. crude samples in enzyme inhibition assays (e.g., COX-2) to quantify impurity effects .
Q. What statistical approaches are recommended for analyzing dose-response data in receptor-binding assays?
- Methodology :
- Non-linear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.
- Error Analysis : Report 95% confidence intervals for EC values. Use ANOVA to compare potency across structural analogs (e.g., 4-(4-Methoxyphenyl)butyric acid vs. target compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
